molecular formula C23H22S B2973894 1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene CAS No. 153215-22-6

1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene

Cat. No.: B2973894
CAS No.: 153215-22-6
M. Wt: 330.49
InChI Key: TXRQNDJKZYZDBR-KQWNVCNZSA-N
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Description

1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene typically involves multiple steps, starting from simpler aromatic compounds. The synthetic route often includes:

    Aromatic Substitution Reactions: Initial steps may involve the substitution of functional groups on a benzene ring.

    Coupling Reactions: The formation of the prop-2-en-1-yl linkage can be achieved through coupling reactions, often using reagents like palladium catalysts.

    Sulfur Introduction: The phenylsulfanyl group is introduced through reactions involving sulfur-containing reagents under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

1-Methyl-4-[3-(4-methylphenyl)-2-(phenylsulfanyl)prop-2-en-1-yl]benzene can be compared with other similar compounds, such as:

    1-Methyl-3-[(4-methylphenyl)methyl]benzene: This compound lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.

    3,4’-Dimethyldiphenylmethane: Similar in structure but without the prop-2-en-1-yl linkage, leading to different applications and reactivity.

Properties

IUPAC Name

1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22S/c1-18-8-12-20(13-9-18)16-23(24-22-6-4-3-5-7-22)17-21-14-10-19(2)11-15-21/h3-16H,17H2,1-2H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRQNDJKZYZDBR-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=CC2=CC=C(C=C2)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C/C(=C/C2=CC=C(C=C2)C)/SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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